1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
Description
Historical Context and Development
The development of this compound and related compounds can be traced to the evolution of pyrrolidine chemistry throughout the twentieth and twenty-first centuries. The fundamental understanding of pyrrolidine synthesis and functionalization has progressed significantly since the early recognition of these heterocycles as important structural elements in natural products and synthetic pharmaceuticals. The application of microwave-assisted organic synthesis for the synthesis of pyrrolidines has had a particularly strong impact, allowing synthetic efficiency to be increased while supporting the principles of green chemistry.
Historical development of synthesis methods for benzyl-substituted pyrrolidines has involved various approaches, including the use of chiral auxiliaries and asymmetric catalysis to control stereochemistry. Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles has provided a general route to diversely functionalized homochiral pyrrolidines, although examples using heteroaromatic Schiff bases to access corresponding 2-substituted pyrrolidines have remained relatively rare. The development of stereoselective synthesis methods has been particularly important for compounds like this compound, where the stereochemistry at the 2-position significantly influences biological activity and synthetic utility.
The evolution of synthetic methodologies has also encompassed the development of resolution techniques for obtaining enantiomerically pure forms of pyrrolidine derivatives. Patent literature describes various approaches to the synthesis of related compounds, including resolution methods using tartaric acid derivatives to obtain specific stereoisomers with high optical purity. These developments have contributed to the current understanding of how to efficiently prepare and isolate different stereoisomeric forms of this compound for specific applications.
Contemporary synthetic approaches have emphasized the importance of developing robust and flexible chemistries that enable the synthesis of pyrrolidine fragments covering three-dimensional molecular space. The recognition that appropriately substituted pyrrolidines provide good coverage of functional vector space for fragment optimization has driven the development of new synthetic methodologies. This historical progression has culminated in the current availability of this compound as a valuable synthetic intermediate with well-defined physical and chemical properties.
Classification and Nomenclature
The classification of this compound follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound belongs to the pyrrolidine class of heterocyclic compounds, specifically categorized as a substituted pyrrolidine derivative with both aromatic and halogenated substituents. The systematic name reflects the presence of a benzyl group attached to the nitrogen atom and a chloromethyl group at the 2-position of the pyrrolidine ring.
Table 1: Chemical Identification and Classification Data
The nomenclature system for this compound reflects its structural complexity and the need to specify both the substitution pattern and the salt form. The base compound, 1-benzyl-2-(chloromethyl)pyrrolidine, exists as a free base with molecular formula C₁₂H₁₆ClN and molecular weight of approximately 209.72 g/mol. The hydrochloride salt form incorporates an additional hydrogen chloride molecule, resulting in the modified molecular formula and increased molecular weight observed in commercial preparations.
Stereochemical considerations play a crucial role in the classification of this compound, as the 2-position of the pyrrolidine ring represents a chiral center. Different stereoisomeric forms are designated using standard stereochemical nomenclature, with the (R) and (S) descriptors indicating the absolute configuration at the chiral center. This stereochemical specificity is essential for applications where the biological activity or synthetic utility depends on the three-dimensional arrangement of substituents.
The compound's classification within the broader context of nitrogen heterocycles emphasizes its relationship to other bioactive pyrrolidine derivatives. Pyrrolidine-containing compounds are recognized for their diverse therapeutic applications, including use as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing agents, anti-tubercular compounds, and antitumor agents. The specific substitution pattern of this compound places it within the category of compounds that can serve as intermediates for the synthesis of more complex bioactive molecules.
Importance in Heterocyclic Chemistry
The importance of this compound in heterocyclic chemistry stems from its role as both a synthetic intermediate and a model compound for understanding pyrrolidine reactivity patterns. The pyrrolidine ring system represents one of the most significant nitrogen heterocycles in medicinal chemistry, owing to its unique combination of conformational flexibility, stereochemical complexity, and synthetic accessibility. The specific substitution pattern present in this compound provides multiple opportunities for further chemical transformations while maintaining the essential structural features that contribute to biological activity.
Table 2: Physical and Chemical Properties
The three-dimensional character of pyrrolidine derivatives has become increasingly important in fragment-based drug discovery approaches. Appropriately substituted pyrrolidines provide good coverage of functional vector space for fragment optimization, and they can offer expanded three-dimensional coverage through energetically accessible conformations resulting from pseudorotation. The non-planarity of the pyrrolidine ring, combined with the specific substitution pattern in this compound, contributes to its potential for sampling unique regions of chemical space.
The mechanistic importance of this compound in heterocyclic chemistry relates to its dual reactivity profile. The chloromethyl substituent serves as an electrophilic center susceptible to nucleophilic attack, while the tertiary amine nitrogen can participate in various coordination and protonation reactions. This combination of reactive sites allows the compound to participate in a wide range of chemical transformations, including nucleophilic substitution reactions, reduction reactions, and cyclization reactions that can lead to more complex heterocyclic systems.
Contemporary research has emphasized the role of pyrrolidine derivatives in the construction of complex molecular architectures through innovative synthetic methodologies. The development of metal-catalyzed asymmetric cycloaddition reactions has enabled the efficient synthesis of homochiral pyrrolidines with diverse substitution patterns. The specific structural features of this compound make it a valuable substrate for exploring these advanced synthetic transformations and for developing new methods for heterocycle functionalization.
The compound's significance extends to its role in medicinal chemistry research, where pyrrolidine derivatives have demonstrated remarkable versatility in target engagement and selectivity. The great interest in the pyrrolidine scaffold has allowed chemists to explore new methods for its synthesis and functionalization, thus bypassing conventional approaches and enabling the discovery of novel bioactive compounds. The combination of the benzyl and chloromethyl substituents in this particular compound provides opportunities for both enhanced binding interactions and controlled chemical reactivity, making it an important tool for medicinal chemists engaged in drug discovery efforts.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVJXDMTKSJNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975591 | |
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-71-3 | |
| Record name | Pyrrolidine, 1-benzyl-2-chloromethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060169713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-2-(chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride typically involves:
- Starting from pyrrolidine or pyrrolidine derivatives.
- Introduction of the benzyl group at the nitrogen atom (N-1 position).
- Functionalization at the 2-position of the pyrrolidine ring with a chloromethyl group.
- Conversion to the hydrochloride salt for stability and isolation.
Method 1: N-Benzylation Followed by Chloromethylation
This classical approach involves two main steps:
N-Benzylation of Pyrrolidine:
Pyrrolidine is reacted with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions to yield N-benzylpyrrolidine. This step is typically performed in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, with bases like potassium carbonate or sodium hydride to deprotonate the nitrogen and facilitate alkylation.Chloromethylation at the 2-Position:
The 2-position of the pyrrolidine ring is functionalized by introducing a chloromethyl group. This can be achieved by halogenation of a hydroxymethyl intermediate or direct substitution reactions using chloromethyl reagents. For example, 2-(hydroxymethyl)pyrrolidine derivatives can be converted to 2-(chloromethyl)pyrrolidine by treatment with thionyl chloride or other chlorinating agents.Formation of Hydrochloride Salt:
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating purification and crystallization.
This method is supported by the synthesis of related compounds such as 1-benzoyl-2-chloromethylpyrrolidine, where acylation and halogenation steps are used sequentially.
Method 2: Protection-Functionalization-Deprotection Sequence
A more elaborate synthetic route involves:
Protection of Pyrrolidine-2-carboxylic Acid:
Starting from pyrrolidine-2-carboxylic acid, protection of the amine group with Boc (tert-butoxycarbonyl) is performed to prevent side reactions during subsequent steps.Esterification and Benzylation:
The carboxylic acid is esterified (e.g., methyl ester), and the nitrogen is benzylated using benzyl amine or benzyl halides.Introduction of Chloromethyl Group:
The protected intermediate undergoes chloromethylation at the 2-position, often via reaction with chloromethyl reagents or through conversion of hydroxymethyl intermediates.Deprotection and Hydrolysis:
Removal of the Boc group and hydrolysis of esters yield the target compound or its precursors, which are then converted to the hydrochloride salt.
This method is detailed in the synthesis of spirocyclic lactams and related pyrrolidine derivatives, where careful protection and deprotection steps allow selective functionalization.
Method 3: Cyclization and Halogenation Routes
Some synthetic routes involve cyclization of substituted precursors such as 2-(bromomethyl)pyrrolidine hydrobromide followed by halogen exchange or substitution to introduce the chloromethyl group. For example, cyclization reactions using n-butyllithium (n-BuLi) and subsequent halogenation steps have been reported for related pyrrolidine derivatives.
Comparative Data Table of Preparation Methods
| Preparation Step | Method 1: N-Benzylation + Chloromethylation | Method 2: Protection-Functionalization-Deprotection | Method 3: Cyclization + Halogenation |
|---|---|---|---|
| Starting Material | Pyrrolidine | Pyrrolidine-2-carboxylic acid | 2-(Bromomethyl)pyrrolidine hydrobromide |
| Key Reagents | Benzyl halide, chlorinating agent (e.g., SOCl2) | Boc anhydride, benzyl amine, chloromethyl reagents | n-BuLi, halogenating agents |
| Solvents | THF, acetonitrile | Methanol, DMF, THF | THF, hexane |
| Reaction Conditions | Room temperature to reflux | 0 °C to room temperature, reflux | 0 °C to reflux |
| Purification | Extraction, washing, drying over MgSO4, column chromatography | Column chromatography, recrystallization | Column chromatography |
| Yield | Moderate to good (50-70%) | Good (up to 70%) | Moderate (60%) |
| Advantages | Straightforward, fewer steps | High selectivity, control over functionalization | Efficient cyclization, novel approach |
| Disadvantages | Possible side reactions, need for chlorinating agents | Multi-step, requires protection/deprotection steps | Requires handling of strong bases and low temperatures |
Research Findings and Notes
The N-benzylation step is generally efficient under basic conditions, but care must be taken to avoid over-alkylation or polymerization side reactions.
Chloromethylation often requires careful control of reaction conditions to prevent over-chlorination or decomposition. Use of mild chlorinating agents and low temperatures is recommended.
Protection strategies (e.g., Boc protection) improve selectivity and yield by preventing unwanted side reactions on the nitrogen atom during functionalization steps.
The hydrochloride salt form enhances the compound's stability and facilitates purification by crystallization from solvents such as ethanol or ethyl acetate.
Analytical techniques such as NMR (1H and 13C), mass spectrometry, and HPLC are essential for monitoring reaction progress and confirming product identity and purity.
Chemical Reactions Analysis
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Scientific Research Applications
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride has been investigated for a variety of applications in scientific research:
Chemistry
- Building Block : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in various chemical processes.
Biology
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Activity : Research is ongoing to assess its potential anticancer properties, particularly through mechanisms involving interaction with cellular targets.
Medicine
- Pharmaceutical Intermediate : There is significant interest in its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural properties that may influence neurotransmitter systems.
Industry
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological properties:
- Analgesic Effects : Similar compounds have shown potential as pain relievers.
- Neuroprotective Properties : Its structure suggests interactions with neurotransmitter systems, which could influence mood regulation and pain perception.
- Antimicrobial Activity : Initial studies indicate promise, although further research is necessary to confirm efficacy.
Case Studies and Interaction Studies
Studies focusing on the binding affinity of this compound have demonstrated significant interactions with neurotransmitter receptors. These findings suggest potential therapeutic applications in modulating pain perception and mood disorders.
Summary of Findings
The following table summarizes key findings from relevant studies:
| Study Focus | Findings |
|---|---|
| Binding Affinity | Significant interaction with neurotransmitter receptors |
| Antimicrobial Activity | Preliminary evidence suggests potential efficacy |
| Analgesic Properties | Similar compounds show promise as pain relievers |
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyrrolidine-Based Derivatives
1-(4-Hydrazinylbenzylsulfonyl)pyrrolidine Hydrochloride
- Molecular Formula : C₁₁H₁₈ClN₃O₂S
- Key Features: Contains a sulfonyl group and hydrazinylbenzyl substituent. Used as an intermediate in the synthesis of almotriptan malate (a migraine medication). Melting Point/Boiling Point: Not explicitly provided, but its structural complexity suggests higher polarity compared to 1-benzyl-2-(chloromethyl)pyrrolidine hydrochloride .
(2R,4R)-Benzyl 4-Amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride
- Molecular Formula : C₁₄H₁₉ClN₂O₃
- Key Features: Features a hydroxymethyl group and amino group on the pyrrolidine ring.
1-Benzyl-5,5-dimethylpyrrolidin-3-one Hydrochloride
- Molecular Formula: C₁₃H₁₈ClNO
- Key Features: Contains a ketone group (pyrrolidinone core) and dimethyl substituents. The electron-withdrawing ketone group increases reactivity in nucleophilic additions, differentiating it from the chloromethyl-substituted analog .
Imidazole-Based Analog
1-Benzyl-2-(chloromethyl)-1H-imidazole Hydrochloride
- Molecular Formula : C₁₁H₁₂Cl₂N₂
- Key Features :
- Replaces the pyrrolidine ring with an imidazole ring , introducing aromaticity and altered electronic properties.
- Physical Properties :
- Melting Point: 186°C
- Boiling Point: 333.4°C
- Higher thermal stability compared to pyrrolidine derivatives due to aromatic conjugation .
Stereoisomeric Variants
(R)- and (S)-Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride
- Molecular Formulas : C₁₃H₁₇ClN₂O₂ (both enantiomers)
- Key Features: Stereochemical differences at the aminomethyl position influence biological activity and receptor binding. Similarity scores (0.84–0.86) to the target compound suggest overlapping applications in chiral drug synthesis .
Data Table: Structural and Functional Comparison
Research Findings and Key Differences
Reactivity :
- The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, whereas the hydroxymethyl group in (2R,4R)-benzyl derivatives promotes oxidation or esterification pathways .
- The imidazole analog exhibits aromatic electrophilic substitution reactivity, absent in pyrrolidine-based compounds .
Thermal Stability :
Pharmaceutical Relevance :
- 1-Benzyl-2-(chloromethyl)pyrrolidine HCl is a precursor for neurologically active molecules, while the almotriptan intermediate (1-(4-hydrazinylbenzylsulfonyl)pyrrolidine HCl) is tailored for serotonin receptor agonists .
Biological Activity
1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl and a chloromethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology. The following sections will delve into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C₁₂H₁₇Cl₂N
- CAS Number : 1226950-67-9
- Appearance : Yellow to white solid
- Classification : Irritant
The presence of the chloromethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution reactions and cyclization, leading to the formation of various biologically active derivatives.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological properties, including:
- Analgesic Effects : Similar compounds have been studied for their potential as pain relievers.
- Neuroprotective Properties : The structure suggests possible interactions with neurotransmitter systems, which could influence pathways related to mood regulation and pain perception.
- Antimicrobial Activity : Preliminary studies have shown promise in this area, although further investigation is needed.
The compound's mechanism of action primarily involves interaction with neurotransmitter receptors. The pyrrolidine ring is often associated with activity at these receptors, potentially leading to therapeutic applications in treating neurological disorders.
Synthesis Methods
Several efficient methods exist for synthesizing this compound. Key synthetic routes include:
- Nucleophilic Substitution Reactions : Utilizing chloromethyl groups for substitution with various nucleophiles.
- Cyclization Reactions : Forming complex structures that may enhance biological activity.
These methods allow for high yields and purity in the production of the compound .
Interaction Studies
A study focused on the binding affinity of this compound to various receptors has shown promising results. The compound demonstrated significant interaction with neurotransmitter systems, suggesting its potential role in modulating pain perception and mood.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Benzylpyrrolidine | C₁₁H₁₅N | Lacks chloromethyl group; simpler structure |
| 2-Chloropyrrolidine | C₄H₈ClN | Contains only one chlorine; different activity |
| N-Boc-pyrrolidine | C₉H₁₅NO₂ | Protected amine; used in peptide synthesis |
The presence of both benzyl and chloromethyl substituents in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity compared to simpler derivatives.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
